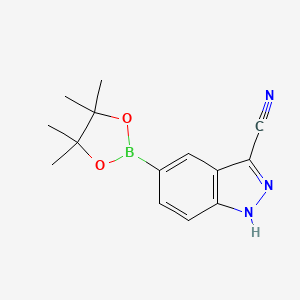

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray single crystal diffraction and density functional theory (DFT) . The DFT-optimized structure matches the crystal structure determined by X-ray single crystal diffraction .Chemical Reactions Analysis

The compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, which is structurally similar to the compound , can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst, hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts, and coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has a density of 0.882 g/mL at 25 °C, a boiling point of 42-43 °C/50 mmHg, and a refractive index of 1.396 .Applications De Recherche Scientifique

Organic Synthesis and Boron Chemistry

Boron compounds play a pivotal role in organic synthesis. The stability, low toxicity, and reactivity of aryl borates make them valuable intermediates. In drug synthesis, boronic acid compounds protect diols and participate in asymmetric reactions like Diels–Alder and Suzuki coupling. Additionally, boric acid derivatives serve as enzyme inhibitors and specific ligand drugs. The compound contributes to this rich landscape of boron chemistry .

Borylation Reactions

The compound’s borate group enables borylation reactions. For instance, it can be used for borylation at the benzylic C-H bond of alkylbenzenes, yielding pinacol benzyl boronate. These reactions are catalyzed by palladium complexes and find applications in the synthesis of boron-containing compounds .

Hydroboration of Alkynes and Alkenes

Transition metal-catalyzed hydroboration reactions benefit from this compound. It participates in the addition of boron to alkynes and alkenes, leading to functionalized products. These reactions are valuable in the construction of complex organic molecules and materials .

Drug Delivery Systems

Boronic ester bonds, including those present in this compound, are crucial for designing stimulus-responsive drug carriers. These carriers can selectively release drugs based on environmental cues such as pH, glucose levels, or ATP concentration. By exploiting the reversible nature of boronic ester bonds, researchers create smart drug delivery systems that enhance therapeutic efficacy and minimize side effects .

Fluorescent Probes

Boric acid compounds, including our target molecule, serve as fluorescent probes. They can detect hydrogen peroxide, sugars, copper ions, and catecholamines. These probes find applications in bioimaging, environmental monitoring, and analytical chemistry .

Computational Studies and Molecular Properties

Density functional theory (DFT) calculations provide insights into the molecular electrostatic potential and frontier molecular orbitals of this compound. Researchers use DFT to explore physical and chemical properties, aiding in the design of novel materials and understanding reactivity .

Safety and Hazards

Propriétés

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BN3O2/c1-13(2)14(3,4)20-15(19-13)9-5-6-11-10(7-9)12(8-16)18-17-11/h5-7H,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCDHGUCGBYZBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-dipropylacetamide](/img/structure/B2593205.png)

![N-(naphthalen-1-yl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2593206.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/no-structure.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2593215.png)

![N-Methyl-2-(methylamino)-N-[3-(methylamino)-3-oxopropyl]pentanamide;hydrochloride](/img/structure/B2593217.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl-(1-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2593221.png)

![tert-butyl N-cyclopropyl-N-{2-methyl-4-[(prop-2-enamido)methyl]phenyl}carbamate](/img/structure/B2593222.png)

![N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2593225.png)